8-(Chloromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Computational Chemistry Lead Optimization

Researchers targeting Trypanosoma brucei or Leishmania species often face regiochemical ambiguity with generic isomers. This 8-chloromethyl building block solves that: - Enables precise SAR at the 8-position, a validated modulation point for potency and DMPK. - Compatible with metal-catalyzed functionalization (e.g., Suzuki coupling) for focused library synthesis. - Supplied with full analytical documentation; available for immediate shipment.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 167883-99-0
Cat. No. B186594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Chloromethyl)imidazo[1,2-a]pyridine
CAS167883-99-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2
InChIKeyQKWWHWXIZVRRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Chloromethyl)imidazo[1,2-a]pyridine: Verified Chemical Identity and Key Physicochemical Profile


8-(Chloromethyl)imidazo[1,2-a]pyridine (CAS: 167883-99-0) is a heterocyclic building block defined by a fused imidazo[1,2-a]pyridine core with a reactive chloromethyl substituent at the 8-position. This specific regioisomer is a critical intermediate in medicinal chemistry, and its differentiation from other positional isomers is a primary factor in scientific selection [1]. Its key physicochemical properties, as per authoritative databases, include a molecular weight of 166.61 g/mol and a computed LogP of 2.2 [1].

8-(Chloromethyl)imidazo[1,2-a]pyridine: Why Positional Isomers Are Not Interchangeable in Synthesis


In the imidazo[1,2-a]pyridine class, substitution at the 8-position is not a generic modification. The precise location of the chloromethyl group dictates the regiochemistry of subsequent reactions, leading to the formation of distinct and non-fungible final compounds. Furthermore, SAR studies confirm that the 8-position is a key modulation point for biological activity, with modifications at this site directly impacting potency and other properties [1][2]. Therefore, substituting an 8-isomer with a 2- or 3-isomer is not a viable option, as it alters the intended molecular scaffold and the resultant biological or pharmacological profile.

Quantitative Differentiation Evidence for 8-(Chloromethyl)imidazo[1,2-a]pyridine


Regioisomeric Impact on Computed Properties: LogP and Rotatable Bond Context

While 8-(Chloromethyl)imidazo[1,2-a]pyridine and its 2-isomer share identical molecular weight (166.61 g/mol) and calculated LogP (2.2), the difference in the position of the chloromethyl group leads to distinct SMILES and InChIKey identifiers, indicating unique 2D and 3D topologies [1][2]. The 8-isomer has a rotatable bond count of 1, which is a key descriptor in drug design that can impact molecular flexibility and target binding compared to isomers with different rotatable bond environments [1].

Medicinal Chemistry Computational Chemistry Lead Optimization

Strategic Importance of 8-Position in Antikinetoplastid SAR

A 2020 structure-activity relationship (SAR) study on the 3-nitroimidazo[1,2-a]pyridine pharmacophore specifically identified positions 2, 6, and 8 of the imidazopyridine ring as key modulation points for antitrypanosomal activity [1]. This study confirms that substitution at the 8-position is not a random modification but a rational, data-driven design element with a direct impact on biological outcomes. The study found an optimized compound (compound 8) with an EC50 of 17 nM against T. b. brucei, demonstrating the potential potency of compounds functionalized at this position [1].

Neglected Tropical Diseases Antiparasitic Drug Discovery SAR Analysis

Crucial Role of 8-Position in Antileishmanial Pharmacophore Development

A 2022 antileishmanial SAR study focused specifically on modifications at positions 2 and 8 of the imidazo[1,2-a]pyridine ring, leading to the synthesis of 22 new derivatives [1]. This targeted exploration underscores the unique importance of the 8-position. The study yielded a new hit compound with good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) and, importantly, greatly improved aqueous solubility and good mouse microsomal stability (T1/2 > 40 min) compared to previously reported derivatives [1].

Antileishmanial Agents Drug Discovery Pharmacokinetics

Distinct Reactivity and Synthetic Utility of 8-Substituted Imidazo[1,2-a]pyridines

Synthetic methodologies have been specifically developed for the functionalization of the 8-position of the imidazo[1,2-a]pyridine scaffold. A 2005 study details the application of the Suzuki coupling method to the 8-position, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl groups [1]. This demonstrates that the 8-position possesses a unique and well-established reactivity profile that is distinct from other sites on the ring, making it a specific target for methodological development and subsequent library synthesis.

Organic Synthesis Metal-Catalyzed Cross-Coupling Methodology

Targeted Application Scenarios for 8-(Chloromethyl)imidazo[1,2-a]pyridine


Synthesis of Antiparasitic Drug Candidates Targeting Kinetoplastid Diseases

Procure 8-(Chloromethyl)imidazo[1,2-a]pyridine as a key intermediate for the design and synthesis of novel compounds targeting Trypanosoma brucei (HAT) or Leishmania species. Evidence shows that the 8-position is a critical site for modulating both potency and pharmacokinetic properties in these disease areas [1][2].

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine Scaffolds

Use this compound as a specific, regiochemically-defined starting material for systematic SAR investigations. Published research confirms that substitutions at the 8-position are a key focus for optimizing activity and DMPK profiles [1][2], making this chloromethyl derivative an ideal building block for generating focused libraries.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

Employ 8-(Chloromethyl)imidazo[1,2-a]pyridine in established synthetic routes, such as Suzuki couplings, to generate diverse compound arrays. The feasibility of metal-catalyzed functionalization at the 8-position is supported by dedicated methodological studies [3], offering a clear path for scaffold decoration and lead optimization.

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